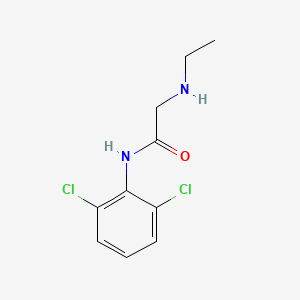

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide

Description

N-(2,6-Dichlorophenyl)-2-(ethylamino)acetamide is a substituted acetamide featuring a 2,6-dichlorophenyl group and an ethylamino side chain. This compound is structurally related to lidocaine derivatives and may share pharmacological properties such as local anesthetic or antiarrhythmic activity .

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12/h3-5,13H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPIDXMKFAAVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide typically involves the reaction of 2,6-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming an intermediate which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug compounds. Its unique chemical properties allow it to interact with biological systems effectively.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs show significant activity against various bacterial strains, suggesting potential for development as antibacterial agents .

Analgesic Properties

The compound has also been explored for its analgesic effects. In preclinical trials, it was shown to reduce pain responses in animal models, indicating its potential utility in pain management therapies .

Biochemical Applications

This compound serves as an organic buffer in biochemical assays, facilitating various laboratory processes.

Buffering Agent

As an organic buffer, this compound helps maintain pH stability during biochemical reactions, which is crucial for enzyme activity and protein stability. Its effectiveness in maintaining optimal pH levels has been documented in several biochemical studies .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in pharmaceuticals.

Safety Assessments

Toxicological evaluations have shown that while the compound exhibits some harmful effects at high concentrations, it remains within acceptable limits for therapeutic use when properly dosed . The compound's safety data indicates a need for careful handling and dosage regulation.

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl Acetamides with Heterocyclic Substitutions

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS): Structure: Twisted dihedral angle (79.7°) between dichlorophenyl and thiazolyl rings, enabling unique crystal packing via N–H⋯N hydrogen bonds . Synthesis: Derived from 2,6-dichlorophenylacetic acid and 2-aminothiazole, yielding a melting point of 489–491 K .

- N-Carbamimidoyl-2-(2,6-dichlorophenyl)acetamide Hydrochloride (Guanfacine Hydrochloride): Structure: Amidino group replaces ethylamino, increasing basicity and α₂-adrenergic receptor affinity . Application: Clinically used for hypertension and ADHD, contrasting with the target compound’s unexplored therapeutic profile .

| Property | N-(2,6-Dichlorophenyl)-2-(ethylamino)acetamide | 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | Guanfacine Hydrochloride |

|---|---|---|---|

| Molecular Weight | ~261.12 g/mol* | 287.17 g/mol | 282.58 g/mol |

| Substituents | Ethylamino | Thiazolyl | Amidino |

| Melting Point | Not reported | 489–491 K | 213–215°C (decomp.) |

| Pharmacological Role | Hypothesized local anesthetic | Ligand/antimicrobial potential | α₂-Adrenergic agonist |

*Calculated based on formula C₁₀H₁₁Cl₂N₂O.

Dimethylphenyl Analogs (Lidocaine Derivatives)

- N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide Hydrochloride (Monoethylglycinexylidide, MEGX): Structure: Methyl groups at the 2,6-positions instead of Cl, reducing electronegativity and molecular weight (206.28 g/mol) . Role: Lidocaine metabolite with reduced cardiotoxicity compared to lidocaine . Safety: Classified as a lidocaine impurity (EP Grade) with established analytical standards .

- Toxicity: Health hazard rating of 2 (OSHA HCS), indicating moderate risk .

| Property | This compound | MEGX Hydrochloride | EMGX Hydrochloride |

|---|---|---|---|

| Substituents | 2,6-Cl₂, ethylamino | 2,6-(CH₃)₂, ethylamino | 2,6-(CH₃)₂, ethylmethylamino |

| Molecular Weight | ~261.12 g/mol | 206.28 g/mol | 234.75 g/mol |

| Lipophilicity (LogP) | Higher (Cl substituents) | Moderate | Moderate |

| Toxicity | Not reported | Low | Moderate |

Complex Substituted Acetamides

N-(2,6-Dichlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (C₁₆H₁₇Cl₂N₃O₃):

- 2-(2,6-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Derivatives: Synthesis: Prepared via carbodiimide-mediated coupling, similar to methods in .

Key Findings and Implications

Ethylamino vs. amidino groups drastically alter receptor interactions, as seen in guanfacine’s CNS activity versus lidocaine analogs’ peripheral effects .

Synthetic Accessibility: Carbodiimide-based coupling (e.g., EDC/HCl) is a common method for acetamide synthesis, though crystallization conditions vary significantly (e.g., methanol/acetone vs. aqueous HCl) .

Safety Profiles: Hydrochloride salts (e.g., MEGX, EMGX) improve water solubility but may introduce irritancy, as noted in safety data sheets .

Biological Activity

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula: C10H12Cl2N2O

- Molecular Weight: Approximately 239.12 g/mol

The compound features a dichlorophenyl group and an ethylamino substituent attached to an acetamide structure. This configuration contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction: The compound may inhibit or activate enzymes involved in various biochemical pathways, potentially leading to altered metabolic processes.

- Receptor Modulation: It has been shown to interact with receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy. In vitro studies have demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

Research has also explored the potential anticancer effects of this compound. In a study examining its effects on cancer cell lines, the compound demonstrated cytotoxicity at varying concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 10 | 60 |

| 50 | 30 |

The data indicate that higher concentrations significantly reduce cell viability, suggesting a dose-dependent response.

Study on Antidepressant Properties

In a recent study comparing various phenylacetamides, this compound was evaluated alongside standard antidepressants. The results indicated that it exhibited promising antidepressant-like effects in animal models:

- Tail Suspension Test: Significant reduction in immobility time at doses of 30 mg/kg.

- Forced Swimming Test: Similar results were observed, indicating potential as an antidepressant agent .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other structurally related compounds. The findings are summarized in the table below:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (Cell Viability %) |

|---|---|---|

| This compound | 12.5 | 30 |

| N-(2,6-dichlorophenyl)-2-(methylamino)acetamide | 15 | 40 |

| N-(2,6-dichlorophenyl)-2-(propylamino)acetamide | 20 | 50 |

This comparison highlights the superior antimicrobial activity of this compound relative to its analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-(ethylamino)acetic acid derivatives with 2,6-dichloroaniline under coupling conditions (e.g., using EDCI/HOBt) in anhydrous dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR and LC-MS are critical steps . Optimization of reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios (1:1.2 amine:acid) can improve yields.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR and -NMR : To confirm the presence of ethylamino protons (δ 1.1–1.3 ppm, triplet) and dichlorophenyl aromatic protons (δ 7.2–7.5 ppm, multiplet) .

- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H] at m/z 287.0485 for CHClNO) .

- Elemental analysis : To verify C, H, N percentages within ±0.3% of theoretical values .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Waste disposal : Collect organic waste separately and neutralize with activated charcoal before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Measure 4397 reflections with θ range 2.5–25.0° .

- Refinement : Employ SHELXL-2018/3 for structure solution (direct methods) and least-squares refinement. Key parameters include R1 = 0.068 (for F > 2σ) and wR2 = 0.168 .

- Analysis : Validate bond lengths (e.g., C-Cl: 1.73–1.76 Å) and torsion angles (e.g., dichlorophenyl/acetamide plane dihedral angle ~85°) .

Q. How to address discrepancies in crystallographic refinement parameters?

- Methodological Answer :

- Cross-validation : Compare SHELXL-refined structures with alternative software (e.g., OLEX2). Check for systematic errors using R (<5% ideal) .

- Twinned Data : For monoclinic systems (space group P2/c), apply TWIN/BASF commands in SHELXL to model twin fractions .

- Thermal Parameters : Anisotropic refinement for non-H atoms; isotropic for H atoms (riding model) .

Q. What HPLC-MS strategies are effective for impurity profiling during synthesis?

- Methodological Answer :

- Column : C18 (5 μm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient) .

- Detection : ESI-MS in positive mode to identify byproducts (e.g., m/z 273.0 for deethylated impurities).

- Quantification : Use Lidocaine Impurity D (EP) as a reference standard (retention time ~8.2 min) .

Q. How to optimize reaction yields for derivatives like N-(2,6-dichlorophenyl)-2-(hydroxyimino)acetamide?

- Methodological Answer :

- Condition Screening : Vary solvents (DMF vs. THF), catalysts (pyridine vs. triethylamine), and reaction times (12–24 hr) .

- Monitoring : Use TLC (silica GF, ethyl acetate/hexane 1:1) to track intermediate formation.

- Workup : Acid-base extraction (1M HCl/NaHCO) to isolate products, followed by recrystallization from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.